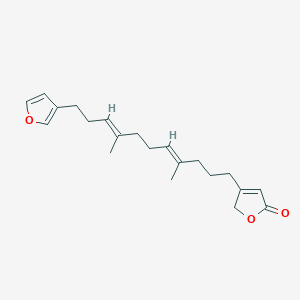

Lycoperoside F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

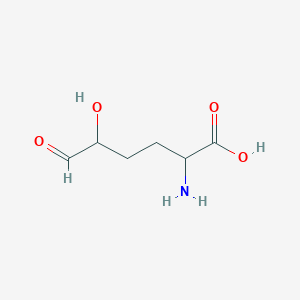

Lycoperoside F is a natural product found in Solanum lycopersicum with data available.

Applications De Recherche Scientifique

Chemopreventive Agent Against Cancer

Lycoperoside F, a major carotenoid found in tomatoes and tomato products, shows potential as a chemopreventive agent against certain types of cancers. Studies indicate that dietary lycopene from either a pure compound or a tomato extract can significantly decrease the number of altered hepatic foci in rat models, suggesting a role in inhibiting carcinogenesis, especially in the liver. This effect is attributed to reduced oxidative stress and inflammation, with different mechanisms involved in the process (Wang et al., 2010).

Role in Mitochondrial Quality Control

This compound demonstrates a capacity to mitigate hepatic mitochondrial quality control disorder. It has been observed that it can prevent mitochondrial biogenesis disorder by suppressing specific biochemical pathways, thereby protecting against cellular damage in various organs. This suggests its potential application in mitigating diseases associated with mitochondrial dysfunctions (Zhao et al., 2021).

Protection Against Diabetic Nephropathy

Research has shown that Lycoperoside H, similar in structure to this compound, exerts a renal protective effect against diabetic nephropathy in rat models. This effect is achieved through the alteration of gut microbiota and suppression of inflammation, suggesting that similar compounds like this compound could have protective roles against diabetic complications (Zhang et al., 2022).

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory properties of this compound contribute to its protective effects in various disease conditions. It has been shown to enhance antioxidant enzyme levels and reduce inflammatory cytokines in models of colorectal cancer, indicating its potential as a nutraceutical for managing oxidative stress and inflammation-related diseases (Qi & Liu, 2022).

Potential Applications in Neuroprotection

Lycopene, closely related to this compound, has been studied for its neuroprotective effects. It may play a role in the restoration of mitochondrial enzymes and brain-derived neurotrophic factors in neurodegenerative conditions like Alzheimer's disease. This suggests that compounds like this compound could have similar neuroprotective applications (Prakash & Kumar, 2014).

Implications for Cardiovascular Health

Studies suggest that this compound could have protective effects against cardiovascular diseases. Its antioxidant properties help in lowering low-density lipoproteins and improving high-density lipoproteins, thus potentially minimizing the risk of atherosclerosis and coronary artery diseases (Bin-Jumah et al., 2022).

Propriétés

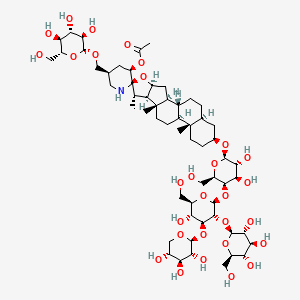

Formule moléculaire |

C58H95NO29 |

|---|---|

Poids moléculaire |

1270.4 g/mol |

Nom IUPAC |

[(1R,2S,3'R,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-5'-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-3'-yl] acetate |

InChI |

InChI=1S/C58H95NO29/c1-21-36-30(88-58(21)35(79-22(2)64)11-23(14-59-58)19-77-51-45(74)41(70)38(67)31(15-60)81-51)13-28-26-6-5-24-12-25(7-9-56(24,3)27(26)8-10-57(28,36)4)80-53-47(76)43(72)48(34(18-63)84-53)85-55-50(87-54-46(75)42(71)39(68)32(16-61)82-54)49(40(69)33(17-62)83-55)86-52-44(73)37(66)29(65)20-78-52/h21,23-55,59-63,65-76H,5-20H2,1-4H3/t21-,23-,24-,25-,26+,27-,28-,29+,30-,31+,32+,33+,34+,35+,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48-,49-,50+,51+,52-,53+,54-,55-,56-,57-,58+/m0/s1 |

Clé InChI |

VSQBWNYALURFOT-YIDLYIHNSA-N |

SMILES isomérique |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]11[C@@H](C[C@@H](CN1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)C |

SMILES canonique |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11C(CC(CN1)COC1C(C(C(C(O1)CO)O)O)O)OC(=O)C |

Synonymes |

lycoperoside F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

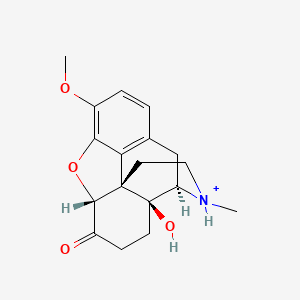

![(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1257472.png)

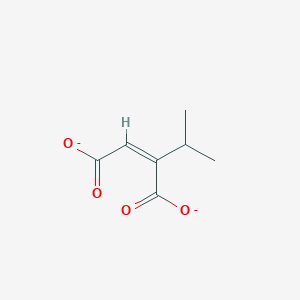

![Methyl 11-acetyloxy-4-[16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1257477.png)

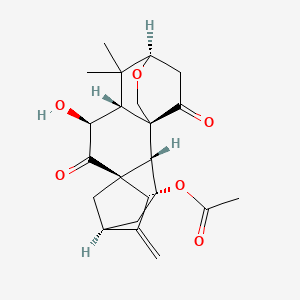

![[1,2,3]Triazolo[1,5-a]pyrimidine](/img/structure/B1257480.png)

![(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonic acid](/img/structure/B1257484.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)